S-(2,4-Dimethylphenyl) ethanethioate
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Overview
Description
S-(2,4-Dimethylphenyl) ethanethioate:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,4-Dimethylphenyl) ethanethioate typically involves the reaction between 2,4-dimethylbenzenethiol and acetyl chloride . The reaction is carried out in the presence of a base, such as pyridine, in a solvent like dichloromethane. The reaction mixture is cooled to maintain a temperature range of 5-15°C and stirred for about an hour .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
S-(2,4-Dimethylphenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Nucleophilic substitution reactions can replace the thioester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(2,4-Dimethylphenyl) ethanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2,4-Dimethylphenyl) ethanethioate involves its interaction with molecular targets through its thioester group. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The pathways involved include:
Nucleophilic Addition: The thioester group is susceptible to nucleophilic attack, forming tetrahedral intermediates.
Elimination: Subsequent elimination reactions can lead to the formation of different products.
Comparison with Similar Compounds
S-(2,4-Dimethylphenyl) ethanethioate can be compared with other similar thioester compounds, such as:
- S-(2,5-Dimethylphenyl) ethanethioate
- S-(2,6-Dimethylphenyl) ethanethioate
These compounds share similar structural features but differ in the position of the methyl groups on the aromatic ring. The unique positioning of the methyl groups in this compound contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
S-(2,4-dimethylphenyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-7-4-5-10(8(2)6-7)12-9(3)11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOIXSSVQSQNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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